molecular formula C4H3Cl2NO2S2 B13251573 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride

5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride

Cat. No.: B13251573
M. Wt: 232.1 g/mol
InChI Key: PHYZPDAYAKGRKB-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride is a versatile sulfonyl chloride intermediate designed for research applications in medicinal chemistry and drug discovery. Its molecular structure, which incorporates both a reactive sulfonyl chloride group and a halogenated heterocycle, makes it a valuable electrophile for creating sulfonamide derivatives. Researchers can utilize this compound to synthesize targeted libraries of molecules for high-throughput screening, particularly in the development of enzyme inhibitors. The reactivity of the sulfonyl chloride group allows for efficient coupling with a wide range of amines, facilitating the exploration of structure-activity relationships. This compound is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications. As a reactive reagent, it requires careful handling. Like similar sulfonyl chlorides , it can cause severe skin burns and eye damage. Appropriate personal protective equipment should be worn, and all operations should be conducted in a well-ventilated fume hood. For research purposes only.

Properties

Molecular Formula

C4H3Cl2NO2S2

Molecular Weight

232.1 g/mol

IUPAC Name

5-chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride

InChI

InChI=1S/C4H3Cl2NO2S2/c1-2-3(11(6,8)9)4(5)10-7-2/h1H3

InChI Key

PHYZPDAYAKGRKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1S(=O)(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Overview

The most prominent method involves the chlorosulfonation of a suitable thiazole precursor, typically 3-methyl-1,2-thiazole, to introduce the sulfonyl chloride group at the 4-position. This process is analogous to classical aromatic sulfonation but adapted for heterocyclic systems.

Synthetic Route

  • Starting Material: 3-methyl-1,2-thiazole
  • Reagents: Chlorosulfonic acid (ClSO₃H)
  • Reaction Conditions:
    • Temperature: 0°C to room temperature
    • Solvent: Usually inert solvents like dichloromethane (DCM) or chlorinated hydrocarbons
    • Process: Gradual addition of chlorosulfonic acid to the heterocycle, maintaining controlled temperature to prevent overreaction

Reaction Mechanism

The electrophilic sulfonation occurs at the 4-position of the thiazole ring, facilitated by the electron-rich nature of the heterocycle, followed by chlorination of the sulfonic acid intermediate to yield the sulfonyl chloride.

Data Summary

Step Reagents Conditions Yield Remarks
Sulfonation ClSO₃H 0°C to RT 70-85% Controlled addition prevents side reactions
Chlorination PCl₅ or SOCl₂ Reflux 80-90% Conversion of sulfonic acid to sulfonyl chloride

Notes

  • The reaction often produces by-products such as chlorinated heterocycles; purification via recrystallization or chromatography is necessary.
  • Handling of chlorosulfonic acid requires caution due to its corrosiveness.

Chlorosulfonylation via Thiazole Precursors

Methodology

This approach involves synthesizing the thiazole core first, then functionalizing it with sulfonyl chloride groups through chlorosulfonation, as outlined in patent literature.

Procedure

  • Step 1: Synthesis of 3-methyl-1,2-thiazole via cyclization of appropriate precursors such as α-haloketones and thiourea derivatives.
  • Step 2: Chlorosulfonation of the prepared thiazole using chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Experimental Data

Reagent Temperature Time Yield References
Chlorosulfonic acid 0°C to RT 2-4 hours 75-85% Patent EP0427336A1
Sulfuryl chloride 0°C 1-3 hours 70-80% Patent US20030153767A1

Notes

  • The process often involves in situ generation of the sulfonyl chloride, minimizing handling of hazardous intermediates.
  • Excess chlorinating agent should be carefully controlled to prevent over-chlorination.

Oxidative Chlorosulfonylation of 3-Methyl-1,2-thiazole

Overview

An alternative route involves oxidation of a thiazole derivative followed by chlorination, leveraging oxidative agents such as hydrogen peroxide or sodium hypochlorite, as demonstrated in related heterocyclic syntheses.

Procedure

  • Step 1: Oxidation of 3-methyl-1,2-thiazole to a sulfonic acid derivative using oxidants like hydrogen peroxide in acidic media.
  • Step 2: Conversion of the sulfonic acid to sulfonyl chloride with reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

Data Table

Step Reagents Conditions Yield Remarks
Oxidation H₂O₂, H₂SO₄ 0°C to RT 65-75% Controlled addition prevents over-oxidation
Chlorination SOCl₂ Reflux 80-90% Efficient conversion to sulfonyl chloride

Notes

  • This method is advantageous for scale-up due to the availability of oxidants and chlorinating agents.
  • Reaction parameters must be optimized to avoid decomposition of sensitive heterocycles.

Summary of Preparation Methods

Method Key Reagents Main Features Advantages Limitations
Direct Chlorosulfonylation Chlorosulfonic acid One-step process High yield Handling corrosive reagents, side products
Precursors Functionalization Thiazole synthesis + chlorosulfonation Modular approach Good control Multi-step, longer synthesis time
Oxidative Chlorosulfonylation Oxidants + SOCl₂ Mild conditions Suitable for scale-up Requires careful control of oxidation

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride is used as a building block for synthesizing more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antifungal, and anti-inflammatory properties .

Industry: In the industrial sector, 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride is used in the synthesis of dyes, pigments, and other specialty chemicals. It is also utilized in the production of polymers and resins .

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride involves its reactivity with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the compound acts as a sulfonylating agent .

Molecular Targets and Pathways: The specific molecular targets and pathways depend on the derivatives formed from 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride. For instance, sulfonamide derivatives may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-3-methyl-1,2,4-thiadiazole (CAS 21734-85-0)

Structural Differences : The thiadiazole ring (two nitrogen atoms at positions 1, 2, and 4) contrasts with the thiazole ring (one sulfur and one nitrogen in positions 1 and 2).
Physicochemical Properties :

  • Molecular weight: 134.59 g/mol
  • Boiling point: 221.5±23.0 °C
  • LogP: 1.36 (indicating moderate lipophilicity) .
    Applications : Used as a precursor in synthesizing antisecretory agents and other bioactive molecules .

5-Bromo-3-methyl-1,2,4-thiadiazole (CAS 54681-68-4)

Substituent Variation : Bromine replaces chlorine at position 4.
Impact on Properties :

  • Higher molecular weight (178.44 g/mol vs. 134.59 g/mol) due to bromine’s larger atomic mass.
  • Increased reactivity in nucleophilic substitutions compared to chlorine derivatives .
    Applications : Bromine’s leaving group ability makes it useful in cross-coupling reactions for drug discovery .

5-Chloro-3-ethyl-1,2,4-thiadiazole (CAS 101258-23-5)

Substituent Variation : Ethyl group replaces methyl at position 3.
Physicochemical Impact :

  • Increased molecular weight (148.63 g/mol vs. 134.59 g/mol).
  • Higher LogP (1.89 vs. 1.36), enhancing lipid solubility and membrane permeability . Applications: Potential use in agrochemicals due to prolonged environmental persistence from increased hydrophobicity .

5-(1,2,3-Thiadiazol-4-yl)-2-thiophenesulfonyl Chloride (CAS 320421-81-6)

Structural Features : Combines a thiophene ring with sulfonyl chloride and a thiadiazole substituent.
Key Properties :

  • Molecular weight: 266.75 g/mol
  • LogP: 3.27 (high lipophilicity due to aromatic systems) .
    Applications : Sulfonyl chloride’s electrophilicity enables its use in synthesizing sulfonamide-based pharmaceuticals .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP Key Applications
5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride* C₄H₃Cl₂NO₂S₂ ~228.10 (estimated) N/A ~2.1 (estimated) Pharmaceutical intermediates
5-Chloro-3-methyl-1,2,4-thiadiazole C₃H₃ClN₂S 134.59 221.5±23.0 1.36 Antisecretory agents
5-Bromo-3-methyl-1,2,4-thiadiazole C₃H₃BrN₂S 178.44 N/A N/A Cross-coupling reactions
5-Chloro-3-ethyl-1,2,4-thiadiazole C₄H₅ClN₂S 148.63 N/A 1.89 Agrochemicals
5-(1,2,3-Thiadiazol-4-yl)-2-thiophenesulfonyl chloride C₆H₃ClN₂O₂S₃ 266.75 N/A 3.27 Sulfonamide synthesis

*Estimated values based on structural analogs.

Research Findings and Functional Insights

  • Reactivity : Sulfonyl chloride derivatives (e.g., the target compound and 320421-81-6) exhibit higher electrophilicity, enabling reactions with amines to form sulfonamides, a critical step in drug development .
  • Substituent Effects : Chlorine and bromine enhance halogen bonding in molecular docking studies, influencing bioactivity . Ethyl groups improve metabolic stability compared to methyl .
  • Safety Profiles : Compounds with sulfonyl chloride groups (e.g., Xi hazard code) require careful handling due to irritancy, while alkylated thiadiazoles (e.g., 5-Chloro-3-ethyl-1,2,4-thiadiazole) may pose higher environmental risks .

Biological Activity

5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride is a chemical compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₅H₄ClN₃O₂S and a molecular weight of 232.1 g/mol. Its structure features a thiazole ring, a sulfonyl chloride functional group, and a chlorinated methyl group at the 3-position. This unique configuration contributes to its reactivity and biological activity.

Research indicates that 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride exhibits its biological effects primarily through:

  • Enzyme Inhibition : It inhibits specific enzymes involved in microbial metabolism, which is crucial for their survival. This inhibition can lead to significant changes in cellular processes.
  • Antimicrobial Activity : Derivatives of this compound have demonstrated effectiveness against various bacterial strains and fungal pathogens, making them potential candidates for new antibiotics and antifungal agents.

Antimicrobial Properties

The antimicrobial activity of 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride has been explored through various studies:

  • Bacterial Inhibition : Studies have shown that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown effectiveness against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Recent investigations have also highlighted the anticancer potential of this compound:

  • Cytotoxicity Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) revealed that certain derivatives exhibit significant cytotoxic effects. For example, some compounds showed IC₅₀ values as low as 2.32 µg/mL against MCF-7 cells, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis has been essential in understanding how modifications to the thiazole ring and substituents influence biological activity:

CompoundSubstituentIC₅₀ (µg/mL) against MCF-7IC₅₀ (µg/mL) against HepG2
5aH24.79 ± 2.3026.12 ± 2.02
5bCH₃12.64 ± 0.478.81 ± 0.64
5cCH₂CH₃5.72 ± 0.1711.25 ± 0.44
5dOH6.12 ± 0.5114.12 ± 0.01
5eBr3.77 ± 0.1325.77 ± 0.64

This table illustrates how different substitutions affect the potency of the compounds against cancer cell lines, highlighting the importance of chemical modifications in enhancing biological activity.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its application in developing new antimicrobial agents.
  • Anticancer Activity : Another research effort focused on synthesizing novel thiazole derivatives based on this compound structure showed promising results in targeting cancer cells, with some compounds exhibiting higher potency than standard chemotherapeutics like 5-Fluorouracil .

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